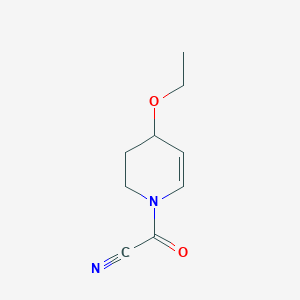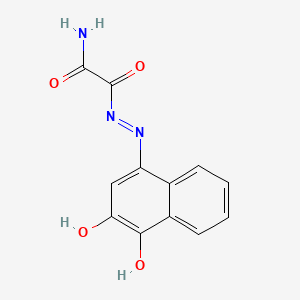
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system with hydrazide and aminooxo functional groups, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-3,4-dioxo-1-naphthalenyl hydrazine with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine-based compounds
Aplicaciones Científicas De Investigación
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl acetic acid: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide stands out due to its specific combination of functional groups and the naphthalene ring system. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
77065-62-4 |
|---|---|
Fórmula molecular |
C12H9N3O4 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
N'-(3,4-dihydroxynaphthalen-1-yl)iminooxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(18)12(19)15-14-8-5-9(16)10(17)7-4-2-1-3-6(7)8/h1-5,16-17H,(H2,13,18) |
Clave InChI |
CIGSRSIEFVZQDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)O)N=NC(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


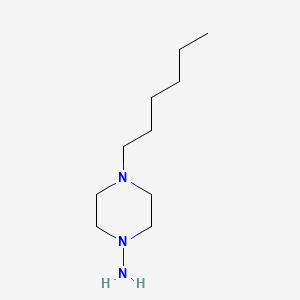
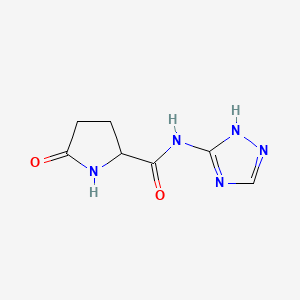

![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
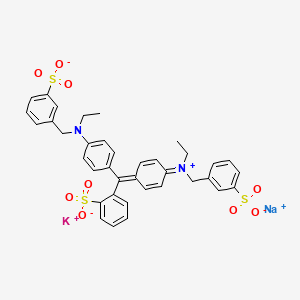
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)



![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)

